molecular formula C11H8Cl2N2O B2427080 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde CAS No. 1314745-28-2

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

Cat. No.: B2427080
CAS No.: 1314745-28-2
M. Wt: 255.1
InChI Key: WBSVZMVZMLHPMQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two chlorine atoms and a 2-methylphenyl group attached to the imidazole ring, along with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichloroaniline with 2-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms and the 2-methylphenyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-1H-imidazole-4-carbaldehyde: Similar structure but lacks the 2-methylphenyl group.

    2,5-Dichloro-3-phenylimidazole-4-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.

    2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde: Similar structure but has the methyl group at a different position on the phenyl ring.

Uniqueness

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is unique due to the specific positioning of the 2-methylphenyl group, which may influence its chemical reactivity and biological activity. The combination of the chlorine atoms, the aldehyde group, and the 2-methylphenyl group provides a distinct set of properties that can be exploited for various applications.

Properties

IUPAC Name

2,5-dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-4-2-3-5-8(7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVZMVZMLHPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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